1,6-Hexanedithiol is widely used in the creation of self-assembled monolayers (SAMs) on various metal surfaces []. SAMs are ordered, single-molecule-thick films that form spontaneously due to the strong interaction between the thiol (-SH) groups of 1,6-hexanedithiol and the metal surface []. These SAMs can be used to tailor the surface properties of metals for various applications, such as:
,6-Hexanedithiol plays a role in the synthesis and functionalization of nanoparticles. It can be used as:
Beyond the areas mentioned above, 1,6-hexanedithiol is also being explored in other research fields, including:
1,6-Hexanedithiol is an organic compound with the chemical formula CHS. It is classified as a dithiol, meaning it contains two thiol (-SH) groups. This compound appears as a colorless liquid with a characteristic odor and is soluble in water. The structure consists of a straight-chain hydrocarbon with thiol groups located at each end of the six-carbon chain, which contributes to its unique chemical properties and reactivity.
These reactions highlight the compound's versatility in synthetic applications and its potential role in biochemical processes.
1,6-Hexanedithiol exhibits biological activity primarily due to its thiol groups, which can participate in redox reactions. It has been studied for its effects on biomolecular condensates, where it interferes with weak hydrophobic interactions among proteins and RNA. This property allows researchers to differentiate between solid and liquid condensates in cellular environments. Moreover, 1,6-hexanedithiol's low toxicity makes it suitable for laboratory studies involving living cells and biomolecules .
The synthesis of 1,6-hexanedithiol can be achieved through several methods:
These methods allow for the production of 1,6-hexanedithiol in both laboratory and industrial settings.
1,6-Hexanedithiol has several industrial and research applications:
Studies have shown that 1,6-hexanedithiol can disrupt liquid-liquid phase separation in biological systems. By interfering with weak hydrophobic interactions, it helps researchers understand the dynamics of biomolecular condensates. Comparatively, other similar compounds like 2,5-hexanediol have shown minimal effects on disordered proteins, highlighting the unique properties of 1,6-hexanedithiol in these contexts .
Several compounds share structural similarities with 1,6-hexanedithiol. Below is a comparison of these compounds:
Compound | Formula | Unique Features |
---|---|---|
2-Mercaptoethanol | CHOS | Shorter chain; commonly used as a reducing agent |
1,4-Butanediol | CHO | Contains only one hydroxyl group; used in plastics |
2,5-Hexanediol | CHO | Similar chain length but different functional groups |
Dithiothreitol | CHOS | Commonly used as a reducing agent in biochemistry |
The uniqueness of 1,6-hexanedithiol lies in its dual thiol groups at both ends of a six-carbon chain, which enhances its reactivity and utility in various applications compared to these similar compounds.
The reactivity of 1,6-hexanedithiol is dominated by nucleophilic substitution (Sₙ2) and oxidative coupling pathways. In thiol-disulfide exchange reactions, the deprotonated thiolate anion (HS⁻) attacks electrophilic sulfur centers in disulfides, forming transient trisulfide intermediates before yielding new disulfide bonds [5]. This mechanism underpins its role in crosslinking polymers, where two thiol groups facilitate interchain bridging via oxidative coupling [3].
In self-assembled monolayers (SAMs) on gold surfaces, 1,6-hexanedithiol undergoes chemisorption through Au–S bond formation. The reaction proceeds via a two-step mechanism:
For thiol-ene click reactions, the compound participates in radical-mediated additions. A thiyl radical (HS- ) abstracts a hydrogen atom from an alkene, generating a carbon-centered radical that recombines with another thiol group to form a covalent bond [6]. This pathway is critical for designing polymer networks with tunable mechanical properties.
The linear C₆ backbone of 1,6-hexanedithiol imposes distinct stereoelectronic constraints:
Quantum mechanical calculations reveal that the HOMO (highest occupied molecular orbital) localizes on the sulfur atoms, while the LUMO (lowest unoccupied molecular orbital) distributes across the alkyl chain. This orbital asymmetry facilitates charge transfer during metal adsorption [1].
Density functional theory (DFT) studies elucidate the binding energetics of 1,6-hexanedithiol on transition metals:
Metal Surface | Adsorption Energy (eV) | Bond Length (Å) |
---|---|---|
Au(111) | -1.85 | 2.41 |
Ag(111) | -1.62 | 2.48 |
Cu(111) | -2.10 | 2.35 |
The stronger adsorption on copper arises from enhanced d-orbital overlap with sulfur lone pairs. On gold, the larger bond length correlates with weaker van der Waals interactions, favoring ordered SAMs [1].
Charge redistribution analyses show electron donation from sulfur to metal surfaces, accompanied by back-donation from metal d-orbitals to sulfur’s antibonding orbitals. This dual interaction stabilizes the Au–S bond but weakens the S–H bond, promoting deprotonation [1].
The Gibbs free energy (ΔG) of thiol-disulfide exchange reactions determines the equilibrium between dithiols and disulfides. For 1,6-hexanedithiol:
$$ \Delta G^\circ = -RT \ln K_{eq} $$
Where $$ K_{eq} $$ depends on the redox potential of the thiol/disulfide couple and the solution pH. At physiological pH (7.4), the reaction favors disulfide formation due to thiolate stabilization [4] [5].
In polymer crosslinking, the entropy change (ΔS) dominates:
The interplay between these factors dictates the compound’s efficacy in applications ranging from conductive films to drug delivery scaffolds.
Irritant